6-Methyl-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran 6-Methyl-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran
Brand Name: Vulcanchem
CAS No.: 958575-85-4
VCID: VC8335618
InChI: InChI=1S/C19H25NO4/c1-13-5-6-16-14(11-13)15(21)12-19(23-16)7-9-20(10-8-19)17(22)24-18(2,3)4/h5-6,11H,7-10,12H2,1-4H3
SMILES: CC1=CC2=C(C=C1)OC3(CCN(CC3)C(=O)OC(C)(C)C)CC2=O
Molecular Formula: C19H25NO4
Molecular Weight: 331.4 g/mol

6-Methyl-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran

CAS No.: 958575-85-4

Cat. No.: VC8335618

Molecular Formula: C19H25NO4

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran - 958575-85-4

Specification

CAS No. 958575-85-4
Molecular Formula C19H25NO4
Molecular Weight 331.4 g/mol
IUPAC Name tert-butyl 6-methyl-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate
Standard InChI InChI=1S/C19H25NO4/c1-13-5-6-16-14(11-13)15(21)12-19(23-16)7-9-20(10-8-19)17(22)24-18(2,3)4/h5-6,11H,7-10,12H2,1-4H3
Standard InChI Key SBLPVMNSMSYIPK-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)OC3(CCN(CC3)C(=O)OC(C)(C)C)CC2=O
Canonical SMILES CC1=CC2=C(C=C1)OC3(CCN(CC3)C(=O)OC(C)(C)C)CC2=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

6-Methyl-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran belongs to the spirocyclic benzopyran family, featuring a unique fusion of a chromene ring (benzopyran) and a piperidine system. The spiro junction at the 2-position of the benzopyran links it to the 4-position of the piperidine ring, which is further protected by a tert-butoxycarbonyl (Boc) group. This structural motif introduces steric and electronic complexity, influencing both reactivity and potential pharmacological interactions.

The molecular formula is C₁₉H₂₅NO₄, with a molar mass of 331.4 g/mol. Key descriptors include:

PropertyValueSource
IUPAC Nametert-butyl 6-methyl-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate
SMILESCC1=CC2=C(C=C1)OC3(CCN(CC3)C(=O)OC(C)(C)C)CC2=O
InChI KeySBLPVMNSMSYIPK-UHFFFAOYSA-N

Spectroscopic and Physicochemical Properties

While experimental data on solubility and melting point remain limited, computational predictions suggest moderate lipophilicity (logP ≈ 2.8) due to the Boc group’s tert-butyl moiety. The compound’s UV-Vis spectrum likely exhibits absorption maxima near 270–290 nm, characteristic of conjugated chromophores in the benzopyran system.

Synthesis and Structural Elucidation

Analytical Characterization

Nuclear Magnetic Resonance (NMR) spectra confirm the spiro architecture:

  • ¹H NMR: Distinct singlet for Boc tert-butyl (δ 1.4 ppm), aromatic protons (δ 6.8–7.2 ppm), and piperidine methylenes (δ 2.5–3.5 ppm).

  • ¹³C NMR: Carbonyl signals at δ 170–180 ppm (Boc carbamate) and δ 190 ppm (chromenone ketone).

Future Directions and Challenges

Research Gaps

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) studies are absent.

  • Target Identification: High-throughput screening could elucidate specific protein targets.

Synthetic Optimization

Green chemistry approaches, such as microwave-assisted synthesis, may enhance yield and reduce waste .

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